molecular formula C18H23N5O2 B2565526 1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396686-24-0

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Cat. No. B2565526
CAS RN: 1396686-24-0
M. Wt: 341.415
InChI Key: FRXSQZRAQSWZBJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, also known as EPPU, is a synthetic compound that has been of interest to the scientific community due to its potential applications in the field of medicine. EPPU is a urea derivative that has been shown to have promising results in various scientific studies, particularly in the area of cancer research. In

Scientific Research Applications

Synthesis and Chemical Properties

  • A study focused on pyrimidine derivatives, including reactions with phenyl isocyanate and phenyl isothiocyanate, revealed products like 2-anilino-4-ethoxy-6-methylpyrimidine, indicating the versatility of pyrimidine in chemical synthesis (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).
  • Another synthesis approach produced a series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, showcasing the compound's capacity for generating analgesic and antiparkinsonian activities (A. Amr, S. Maigali, Mohamed M. Abdulla, 2008).

Pharmacological Potential

Molecular Interactions and Analyses

  • The conformational equilibrium and tautomerism of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine derivatives were studied, revealing insights into molecular sensing based on conformational changes, highlighting the importance of structural analysis in developing sensing applications (Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019).

Mechanistic Insights and Drug Development

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-25-15-8-6-14(7-9-15)21-18(24)22-16-12-17(20-13-19-16)23-10-4-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXSQZRAQSWZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

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